molecular formula C7H11N3 B6304985 (R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2090270-33-8

(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B6304985
CAS No.: 2090270-33-8
M. Wt: 137.18 g/mol
InChI Key: PJJXRZRLBMRDMP-ZCFIWIBFSA-N
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Description

®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused pyrazole and pyrazine ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone or ketoester, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

Industrial production of ®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine: A similar compound without the methyl group at the 6-position.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with a similar fused ring system but different substitution patterns.

    5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Compounds with a triazole ring fused to a pyrazine ring.

Uniqueness

®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

(6R)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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